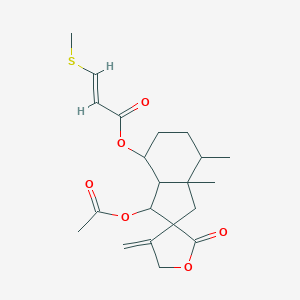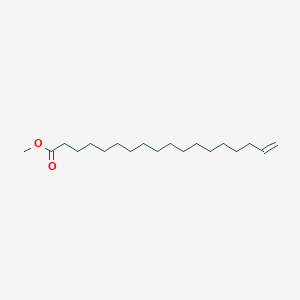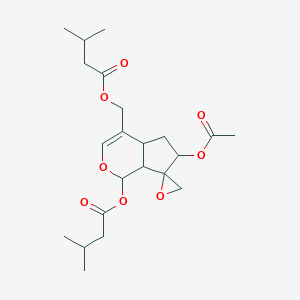
1-Adamantaneacetonitrile
Descripción general
Descripción
1-Adamantaneacetonitrile is an organic compound used as a pharmaceutical intermediate . It is also known as 2-(adamantan-1-yl)acetonitrile .
Synthesis Analysis
1-Adamantaneacetonitrile can be synthesized from adamantane derivatives . The synthesis of unsaturated adamantane derivatives, which are highly reactive, offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Molecular Structure Analysis
The molecular formula of 1-Adamantaneacetonitrile is C12H17N . The InChI Key is DXQVPXCZIRQITG-UHFFFAOYSA-N . The structure of adamantane derivatives has been investigated using quantum-chemical calculations .
Physical And Chemical Properties Analysis
1-Adamantaneacetonitrile appears as white crystals or powder . It has a melting point of 71.5-77.5°C . It is sparingly soluble in water .
Aplicaciones Científicas De Investigación
Pharmaceuticals
1-Adamantaneacetonitrile: is primarily used as a pharmaceutical intermediate . Its structure is conducive to the synthesis of various bioactive molecules, particularly those that benefit from the adamantane moiety’s stability and bulkiness. This compound can be used to create derivatives with potential antiviral, antibacterial, and antiparkinsonian activities.
Electronics
While direct applications in electronics are not explicitly mentioned for 1-Adamantaneacetonitrile, adamantane derivatives are known to have electronic applications. They can be used in the design of organic semiconductors due to their robust cage-like structures, which provide thermal stability and charge transport properties .
Material Science
In material science, adamantane derivatives, like 1-Adamantaneacetonitrile, can be used to synthesize novel materials with diamond-like structures, known as diamondoids. These materials have applications in creating nanoscale components and enhancing the durability of materials .
Chemical Synthesis
1-Adamantaneacetonitrile serves as a versatile building block in chemical synthesis. It can be used to create unsaturated adamantane derivatives, which are precursors to various functional materials, including monomers and polymers with high thermal stability .
Nanotechnology
The adamantane moiety is integral in the design and synthesis of drug delivery systems and surface recognition studies in nanotechnology. It is used in the development of liposomes, cyclodextrins, and dendrimers, which have applications in targeted drug delivery .
Biotechnology
In biotechnology, adamantane derivatives are utilized in drug delivery systems. The unique properties of adamantane, such as high stability and the ability to form supramolecular structures, make it suitable for designing advanced drug delivery vehicles .
Environmental Science
Although not directly linked to 1-Adamantaneacetonitrile, adamantane derivatives could potentially be used in environmental science applications. Their stable cage-like structure may be beneficial in designing sensors or materials for environmental monitoring and remediation .
Analytical Chemistry
1-Adamantaneacetonitrile’s role in analytical chemistry is not well-documented. However, adamantane derivatives are often used as standards or reagents in various analytical techniques due to their stability and well-defined properties .
Safety and Hazards
Direcciones Futuras
The synthesis of unsaturated adamantane derivatives, including 1-Adamantaneacetonitrile, is a promising line of research in adamantane chemistry . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mecanismo De Acción
Target of Action
1-Adamantaneacetonitrile is a derivative of adamantane, which is widely used in the design and synthesis of new drug delivery systems .
Mode of Action
For instance, amantadine, an adamantane derivative, has NMDA receptor antagonistic effects . The antiviral mechanism seems to be unrelated .
Biochemical Pathways
For example, amantadine influences the synthesis and release of dopamine, possibly inhibiting dopamine uptake .
Pharmacokinetics
The adamantane moiety is known to increase the lipophilicity of drugs, improving their pharmacological properties and enhancing their pharmacokinetics .
Result of Action
For instance, amantadine is used in the treatment of Parkinson’s disease and influenza A virus infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Adamantaneacetonitrile. For instance, factors such as temperature, pH, and salinity can affect the biodegradation of acetonitrile . .
Propiedades
IUPAC Name |
2-(1-adamantyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQVPXCZIRQITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167435 | |
| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantaneacetonitrile | |
CAS RN |
16269-13-9 | |
| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)












